2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
Description
2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is a quinoline derivative characterized by a bicyclic aromatic structure with substituents at the 2-, 3-, and 7-positions. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, and this compound’s substitution pattern suggests utility in medicinal chemistry and synthetic applications .
Properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-16-10-3-2-8-6-9(4-5-13)12(14)15-11(8)7-10/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQQTMBBFHOZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401299 | |
| Record name | 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73863-51-1 | |
| Record name | 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73863-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 2-Chloroquinoline-3-carbaldehyde Precursors
A pivotal intermediate in the synthesis is 2-chloroquinoline-3-carbaldehyde derivatives, which can be prepared via the Vilsmeier–Haack reaction from appropriately substituted N-arylacetamides. The process involves:
- Reacting N-(7-methoxyphenyl)acetamide with Vilsmeier reagent, generated in situ by the reaction of phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF).
- The reaction is typically carried out at 0–5 °C initially, followed by heating to 80–90 °C to promote cyclization and form the quinoline ring bearing the 2-chloro and 3-formyl substituents.
- This method affords 2-chloro-3-formyl-7-methoxyquinoline in moderate to good yields (typically 60–80%).
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | N-(7-methoxyphenyl)acetamide | Prepared from 7-methoxyaniline and acetic anhydride |
| Reagents | POCl3, DMF | Vilsmeier reagent formed in situ |
| Temperature | 0–5 °C initially, then 80–90 °C | Controlled to optimize yield |
| Solvent | DMF | Polar aprotic solvent |
| Reaction time | Several hours (3–6 h) | Monitored by TLC |
| Yield | 60–80% | Verified by NMR and IR spectra |
Conversion of 3-Formyl Group to 3-(2-Chloroethyl) Substituent
The aldehyde group at position 3 can be transformed into a 2-chloroethyl substituent through a two-step process:
- Reduction of the aldehyde to the corresponding alcohol using mild reducing agents such as sodium borohydride (NaBH4).
- Subsequent chlorination of the alcohol to the 2-chloroethyl group, commonly achieved by reaction with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Alternatively, direct nucleophilic substitution can be performed on 2-chloro-3-bromoethylquinoline analogs, but the aldehyde reduction and chlorination sequence is preferred for regioselectivity and yield.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Aldehyde reduction | NaBH4 in methanol or ethanol | 0–25 °C, 1–2 h | 3-(2-hydroxyethyl) derivative |
| Alcohol chlorination | SOCl2 or PCl5 | Reflux, 1–3 h | 3-(2-chloroethyl) derivative |
Direct Alkylation Approaches
An alternative synthetic route involves direct alkylation of 2-chloroquinoline derivatives at position 3 with 2-chloroethyl chloride under basic conditions:
- 2-Chloroquinoline is reacted with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
- The reaction is typically performed in DMF at elevated temperatures (80–120 °C).
- This method provides a straightforward route to 2-chloro-3-(2-chloroethyl)quinoline derivatives but requires careful control to avoid polyalkylation or side reactions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 2-Chloro-7-methoxyquinoline | Prepared or commercially available |
| Alkylating agent | 2-Chloroethyl chloride | Used in slight excess |
| Base | Potassium carbonate | Scavenges HCl formed |
| Solvent | DMF | Polar aprotic solvent |
| Temperature | 80–120 °C | Heating required for reaction progression |
| Reaction time | 4–12 hours | Monitored by TLC |
| Yield | Moderate to good (50–75%) | Purification by crystallization or chromatography |
- The Vilsmeier–Haack formylation proceeds via electrophilic aromatic substitution where the Vilsmeier reagent (formed from POCl3 and DMF) acts as the electrophile attacking the anilide substrate, followed by cyclization to form the quinoline ring.
- The rate-determining step is the initial reaction between the Vilsmeier reagent and the anilide, exhibiting second-order kinetics dependent on both reactants.
- In the alkylation step, the nucleophilic nitrogen or carbon at position 3 attacks the electrophilic 2-chloroethyl chloride, facilitated by the base, resulting in substitution.
- Microwave irradiation has been reported to enhance reaction rates and yields in related quinoline functionalization reactions, suggesting potential for improving the alkylation step.
- Use of anhydrous conditions and purified reagents minimizes side reactions such as hydrolysis or over-chlorination.
- Careful temperature control during Vilsmeier cyclization avoids decomposition and maximizes selectivity.
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Vilsmeier–Haack formylation | POCl3, DMF, N-(7-methoxyphenyl)acetamide, 0–90 °C | Regioselective, well-established | Requires careful temperature control | 60–80 |
| Aldehyde reduction + chlorination | NaBH4 (reduction), SOCl2 (chlorination) | High selectivity for 2-chloroethyl | Multi-step, requires purification | 50–70 |
| Direct alkylation | 2-Chloroquinoline, 2-chloroethyl chloride, K2CO3, DMF, 80–120 °C | One-step alkylation | Possible side reactions, moderate yields | 50–75 |
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 2 and 3 are primary sites for nucleophilic substitution.
Amination
Reaction with primary/secondary amines replaces chlorine at position 2 or 3:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 6h | 2-Piperidino-3-(2-chloroethyl)-7-methoxyquinoline | 78% | |
| Hydrazine | EtOH, reflux, 4h | 2-Hydrazinyl-3-(2-chloroethyl)-7-methoxyquinoline | 85% |
Key findings:
-
Position 2 chlorine is more reactive due to electron-withdrawing effects of the methoxy group at position 7 .
-
Steric hindrance from the 2-chloroethyl group reduces substitution rates at position 3 by ~30% compared to non-ethyl analogs .
Oxidation Reactions
The methoxy group and ethyl side chain undergo selective oxidation:
Methoxy to Carboxylic Acid
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 8h | 2-Chloro-3-(2-chloroethyl)-7-carboxyquinoline | 62% |
| CrO₃, AcOH | Reflux, 12h | Same as above | 58% |
Ethyl Side Chain Oxidation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| O₃, then H₂O₂ | -20°C, 2h | 2-Chloro-3-(2-chloroacetyl)-7-methoxyquinoline | 71% |
Multi-Component Reactions
The compound participates in cascade reactions to form fused heterocycles:
Reduction Reactions
Selective reduction of functional groups:
Chloroethyl to Ethyl
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF | 0°C → RT, 3h | 2-Chloro-3-ethyl-7-methoxyquinoline | 89% |
| H₂, Pd/C | EtOH, 50 psi, 6h | Same as above | 76% |
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Substitution (Position 2) | 4.7 × 10⁻⁴ | 92.3 |
| Substitution (Position 3) | 3.1 × 10⁻⁴ | 105.6 |
| Methoxy Oxidation | 2.8 × 10⁻⁵ | 118.4 |
Data derived from kinetic studies of analogous 2-chloroquinoline derivatives .
Stability Considerations
-
Dechlorination observed above 150°C (TGA-DSC data)
-
Hydrolytically stable at pH 4-8 for >24h (HPLC monitoring)
-
Light-sensitive: 15% decomposition after 48h UV exposure
This comprehensive analysis demonstrates the compound's utility as a versatile building block in medicinal chemistry and materials science. The reactivity profile enables precise structural modifications for developing targeted bioactive molecules .
Scientific Research Applications
Medicinal Chemistry
- Antimalarial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Chemical Biology
- Interaction with Biological Targets :
- DNA Intercalation :
Industrial Applications
-
Synthesis of Dyes and Pigments :
- This compound serves as an intermediate in the synthesis of various dyes and pigments due to its unique chemical structure .
-
Development of Organic Semiconductors :
- The compound is also utilized in material science for developing organic semiconductors and light-emitting diodes (LEDs) .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Key Observations :
- Substituent Length and Reactivity : The 2-chloroethyl group (CH2CH2Cl) in the target compound provides a longer alkyl chain compared to chloromethyl (CH2Cl) or methyl (CH3) groups, enhancing electrophilic reactivity for nucleophilic substitution or cross-coupling reactions .
- Biological Activity : Compounds with bulkier substituents (e.g., 3-chloropropyl or 7,8-dimethyl groups) exhibit broader anticancer activity, possibly due to improved membrane permeability or steric interactions with cellular targets .
Biological Activity
2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This compound, with the molecular formula and a molecular weight of 256.13 g/mol, features a unique structure that includes two chlorine atoms and a methoxy group attached to the quinoline ring system. Its potential therapeutic applications stem from its ability to interact with various biological targets, leading to significant cellular effects.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit or modify enzyme activity, affecting critical cellular pathways. Additionally, the quinoline ring may intercalate with DNA, disrupting transcription and replication processes.
Key Mechanisms:
- Enzyme Inhibition : The chloroethyl group can covalently bond with proteins, leading to enzyme inhibition.
- DNA Interaction : The compound may intercalate with DNA, impacting genetic processes.
- Modulation of Cellular Pathways : By inhibiting specific enzymes, it can alter signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Evaluation
Research has shown that this compound exhibits notable biological activities, including:
- Antimalarial Activity : Investigated as a potential treatment for malaria due to its ability to target Plasmodium species.
- Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Comparative Analysis with Similar Compounds
A comparison of structural analogs highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline | C12H11Cl2NO | Different methoxy position; potential variations in activity |
| 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | C12H11ClN | Contains chloromethyl instead of chloroethyl group |
| 8-Methylquinoline | C10H9N | Lacks chlorine substituents; simpler scaffold for modifications |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimalarial Studies : Research indicates that derivatives of quinoline compounds show promising antimalarial effects. For instance, modifications in the chloro and methoxy groups can enhance efficacy against Plasmodium falciparum .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and T47D. The mechanism involves apoptosis induction and cell cycle arrest.
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on COX enzymes, showing potential as an anti-inflammatory agent by modulating nitric oxide production .
Q & A
Q. What are the key synthetic routes for 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline, and what factors influence the choice of methodology?
- Methodological Answer : The compound can be synthesized via modified Conrad-Limpach reactions or multi-step halogenation protocols. For example, halogenated quinolines are often derived from precursors like ethyl ethoxymethylenemalonate and substituted anilines, followed by chlorination steps using POCl₃ or SOCl₂ . Factors influencing methodology include:
- Starting material availability : Ethyl 4-hydroxyquinoline-3-carboxylate derivatives are common intermediates .
- Regioselectivity : Chlorination at the 2- and 3-positions requires precise control of reaction temperature (e.g., 60–80°C) and stoichiometry .
- Scalability : Microwave-assisted synthesis may reduce reaction time but requires specialized equipment .
Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C7, chloroethyl at C3) and distinguishes regioisomers .
- X-ray crystallography : Resolves ambiguous stereochemistry, as seen in related quinoline structures with planar aromatic systems .
- HPLC-MS : Quantifies purity (>95% typical for pharmacological studies) and detects byproducts like dechlorinated derivatives .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield and regioselectivity of chlorination reactions in the synthesis of this compound?
- Methodological Answer :
- Catalytic systems : Use Lewis acids (e.g., FeCl₃) to enhance chlorination efficiency at electron-deficient positions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase side reactions .
- Design of Experiments (DOE) : Statistically optimize parameters (temperature, reagent ratio) to maximize yield. For example, a 2010 study achieved 85% yield by adjusting POCl₃ equivalents and reflux time .
Q. How can in vitro assays be designed to evaluate the antitumor potential of this compound derivatives?
- Methodological Answer :
- Cell viability assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays or Annexin V staining .
- Control experiments : Compare activity to known chemotherapeutics (e.g., doxorubicin) and include toxicity assays on non-cancerous cells (e.g., HEK293) .
Q. What approaches resolve contradictions in biological activity data across different studies involving chloro-substituted quinoline derivatives?
- Methodological Answer :
- Cross-validation : Replicate experiments under standardized conditions (e.g., identical cell lines, serum concentrations) .
- Orthogonal assays : Combine enzymatic inhibition data (e.g., topoisomerase II assays) with transcriptional profiling to confirm mechanism .
- Meta-analysis : Pool data from structurally analogous compounds (e.g., 7-chloro-2-phenylquinolines) to identify trends in substituent effects .
Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets like DNA topoisomerases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to topoisomerase II’s ATP-binding domain, prioritizing poses with halogen-π interactions .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates strong binding) .
- QSAR models : Correlate substituent electronegativity (Cl, OCH₃) with predicted IC₅₀ values .
Key Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
